N2,N2-Dimethylguanosine
Overview
Description
N2,N2-Dimethylguanosine (m2(2)G) is a modified nucleoside found predominantly in the tRNA of eukaryotic organisms, characteristically positioned at the junction between the dihydro-uridine (D) stem and the anticodon (AC) stem. This modification is notable in over 80% of eukaryotic tRNA species that contain guanosine at position 26 (G26). However, the presence of G26 alone is not sufficient for dimethylation, indicating the necessity of specific surrounding sequences for this modification to occur. In yeast tRNA(Asp), for example, G26 remains unmodified, highlighting the specificity required for m2(2)G formation. The modification process involves a tRNA(m2(2)G26)methyltransferase that recognizes certain structural features within the tRNA, such as specific base pairs in the D-stem, for effective dimethylation at G26. These findings suggest a complex interplay between tRNA structure and the enzymatic machinery responsible for m2(2)G modification, underlining the significance of this modification in tRNA function and stability (Edqvist, Grosjean, & Stråby, 1992).
Synthesis Analysis
The synthesis of N2,N2-dimethylguanosine derivatives has been explored through various methods. For instance, the chemical synthesis approach has been employed to create N2,N2-dimethylguanosine (DMG) by utilizing tributyltin hydride for reductive C-S bond cleavage. This method represents a strategic approach to construct RNA molecules with specific modified nucleotides, such as DMG, by integrating them into oligonucleotides through automated synthesis techniques (Sekine & Satoh, 1990).
Molecular Structure Analysis
The molecular structure and conformational preferences of N2,N2-dimethylguanosine have been studied through theoretical methods, including quantum chemical perturbative configuration interaction with localized orbitals (PCILO) method, semiempirical quantum chemical RM1, along with ab initio molecular orbital Hartree–Fock (HF-SCF), and density functional theory (DFT) calculations. These studies reveal the preference for a “syn” conformation of the glycosyl torsion angle in m2(2)G molecules, suggesting important implications for base-stacking interactions at the hinge region of tRNA during the protein biosynthesis process (Bavi, Kamble, Kumbhar, Kumbhar, & Sonawane, 2011).
Chemical Reactions and Properties
Research on N2,N2-dimethylguanosine has explored its effects on RNA structure and stability, notably in the context of tRNA where it is most commonly found. The dual methylation at N2, N2 positions alters its pairing behavior, especially vis-à-vis cytosine, and influences the pairing modes between guanine and adenine. Crystal structure analysis of RNA duplexes with central tandem m2(2)G:A pairs has provided insights into how this modification affects RNA duplex formation and stability, demonstrating the role of N2,N2-dimethylation in controlling the conformation and interaction of nucleosides within RNA molecules (Pallan, Kreutz, Bosio, Micura, & Egli, 2008).
Physical Properties Analysis
The physical properties of N2,N2-dimethylguanosine, such as its stability, solubility, and fluorescence, are intricately linked to its chemical structure and the presence of methyl groups. These properties are crucial for its function in RNA, particularly in terms of its interaction with other molecules and its role in the structural integrity and dynamics of tRNA. Studies on related compounds, like 1,N2-ethenodeoxyguanosine, have highlighted the influence of modifications on the stability and fluorescence of nucleosides, offering comparative insights into the behavior of N2,N2-dimethylguanosine (Kuśmierek & Singer, 1992).
Chemical Properties Analysis
The enzymatic demethylation of N2,N2-dimethylguanosine in RNA and its implications for RNA sequencing technology highlight the significant impact of this modification on RNA biology and technological applications. The development of specific enzymes capable of selectively removing the methyl groups from m2(2)G to improve the efficiency of RNA sequencing underscores the importance of understanding the chemical properties of N2,N2-dimethylguanosine. This modification poses challenges for RNA sequencing due to its impact on cDNA synthesis, illustrating the broader relevance of N2,N2-dimethylguanosine's chemical properties in both biological and technological contexts (Dai, Zheng, Schwartz, Clark, & Pan, 2017).
Scientific Research Applications
RNA Structure and Stability : N2,N2-Dimethylguanosine in transfer RNAs (tRNAs) influences RNA structure and stability. It prevents the sheared conformation seen in tandem G:A pairs and affects the formation of hairpins and duplexes (Pallan et al., 2008).
tRNA Function in Protein Biosynthesis : The conformational preferences of N2,N2-Dimethylguanosine in tRNA, especially at the 26th position, play a crucial role in base-stacking interactions, which are important in protein biosynthesis (Bavi et al., 2011).
DNA Damage and Repair : N2-Dimethylguanosine derivatives like N2-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx adducts can cause DNA damage in vitro and in vivo, suggesting a role in cellular DNA repair mechanisms (Frandsen et al., 1994).
Disease Biomarkers : Elevated levels of N2,N2-Dimethylguanosine are found in patients with acute leukemia and breast cancer, indicating its potential as a biomarker for these diseases (Levine et al., 1975).
tRNA Methyltransferase Function : The enzyme tRNA N2,N2-Dimethylguanosine-26 methyltransferase plays a role in the efficiency of suppressing an ochre codon in Schizosaccharomyces pombe, acting as an antisuppressor mutation (Niederberger et al., 1999).
tRNA Sequencing Efficiency : The AlkB D135S/L118V mutant can convert N2,N2-Dimethylguanosine in RNA to N2-Methylguanosine (m2 G), enhancing the efficiency of tRNA sequencing (Dai et al., 2017).
Mitochondrial and Cytoplasmic tRNA Modification : The TRM1 locus in Saccharomyces cerevisiae is essential for the N2,N2-Dimethylguanosine modification of both mitochondrial and cytoplasmic tRNA, indicating its crucial role in tRNA modification (Ellis et al., 1986).
Safety And Hazards
properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-16(2)12-14-9-6(10(21)15-12)13-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,21)/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPURTUNRHNVGF-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943957 | |
Record name | 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N2,N2-Dimethylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004824 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N2,N2-Dimethylguanosine | |
CAS RN |
2140-67-2 | |
Record name | N2,N2-Dimethylguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(2),N(2)-Dimethylguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2,N2-DIMETHYLGUANOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7NB8Q3W0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N2,N2-Dimethylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004824 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235 - 236 °C | |
Record name | N2,N2-Dimethylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004824 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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